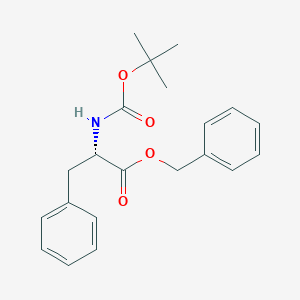

Boc-Phe-OBzl

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-16-10-6-4-7-11-16)19(23)25-15-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,22,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGXOZTZHRIZRO-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985206 | |

| Record name | Benzyl N-[tert-butoxy(hydroxy)methylidene]phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66617-58-1 | |

| Record name | N-tert-Butoxycarbonylphenylalanine benzyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066617581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl N-[tert-butoxy(hydroxy)methylidene]phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Nα-(tert-Butoxycarbonyl)-L-phenylalanine Benzyl Ester (Boc-Phe-OBzl): Properties, Synthesis, and Application

Introduction: The Strategic Importance of Protected Amino Acids in Peptide Synthesis

In the intricate field of peptide synthesis and drug development, the precise, sequential assembly of amino acids is paramount. This necessitates the strategic use of protecting groups to temporarily mask reactive functionalities, thereby preventing unwanted side reactions and ensuring the formation of the desired peptide sequence.[1] Nα-(tert-butoxycarbonyl)-L-phenylalanine benzyl ester, commonly abbreviated as Boc-Phe-OBzl, is a cornerstone building block in this domain. It is a derivative of the amino acid L-phenylalanine wherein the α-amino group is protected by a tert-butoxycarbonyl (Boc) group and the C-terminal carboxylic acid is shielded as a benzyl ester (OBzl).[2] This dual protection scheme allows for its direct use in peptide coupling reactions, with the Boc group providing temporary, acid-labile protection and the benzyl ester offering more robust, yet removable, carboxyl protection. This guide provides a comprehensive technical overview of the chemical properties, structure, synthesis, and application of this compound for researchers, scientists, and professionals in drug development.

PART 1: Core Chemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and purification.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | [3] |

| Synonyms | Boc-L-phenylalanine benzyl ester, N-tert-Butoxycarbonylphenylalanine benzyl ester | [3] |

| CAS Number | 66617-58-1 | [3] |

| Molecular Formula | C₂₁H₂₅NO₄ | [2][3] |

| Molecular Weight | 355.43 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 342 K (69 °C) | [5] |

| Boiling Point | 500.2 °C at 760 mmHg | [2] |

| Solubility | Soluble in many common organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).[6] | [6] |

Structural Analysis and Spectroscopic Signature

The structural integrity of this compound is critical to its function. Its conformation and spectroscopic profile are key identifiers.

Crystal Structure:

Single-crystal X-ray diffraction has revealed the precise three-dimensional arrangement of this compound.[5][7] The compound crystallizes in the monoclinic space group P2(1).[5][7] The unit cell parameters are a = 5.206 Å, b = 17.294 Å, and c = 10.972 Å, with a β angle of 98.91°.[5][7] The structure is stabilized by intermolecular hydrogen bonds.[5][7] A notable feature is the trans conformation of the urethane amide bond, which is a common characteristic of such protected amino acids.[5][7] The bulky Boc group is oriented away from both the phenylalanine and benzyl aromatic rings, likely due to steric hindrance.[5][7]

Spectroscopic Data (Expected):

-

¹H NMR (in CDCl₃):

-

~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.

-

~3.1 ppm (doublet of doublets, 2H): The β-protons of the phenylalanine side chain (CH₂-Ph).

-

~4.6 ppm (multiplet, 1H): The α-proton of the phenylalanine backbone.

-

~5.1 ppm (singlet or AB quartet, 2H): The two protons of the benzyl ester methylene group (O-CH₂-Ph).

-

~5.0-5.2 ppm (broad singlet or doublet, 1H): The NH proton of the carbamate.

-

~7.1-7.4 ppm (multiplet, 10H): The ten aromatic protons from the phenylalanine and benzyl ester phenyl rings.

-

-

¹³C NMR (in CDCl₃):

-

~28 ppm: The three equivalent methyl carbons of the Boc group.

-

~38 ppm: The β-carbon of the phenylalanine side chain.

-

~55 ppm: The α-carbon of the phenylalanine backbone.

-

~67 ppm: The methylene carbon of the benzyl ester.

-

~80 ppm: The quaternary carbon of the Boc group.

-

~127-136 ppm: Aromatic carbons.

-

~155 ppm: The carbonyl carbon of the Boc group.

-

~171 ppm: The ester carbonyl carbon.

-

-

IR (ATR):

-

~3300 cm⁻¹: N-H stretching of the carbamate.

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~2970 cm⁻¹: Aliphatic C-H stretching.

-

~1745 cm⁻¹: C=O stretching of the benzyl ester.

-

~1690 cm⁻¹: C=O stretching of the Boc carbamate.

-

~1500-1600 cm⁻¹: Aromatic C=C stretching.

-

~1160 cm⁻¹: C-O stretching.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ at m/z 356.18.

-

Expected [M+Na]⁺ at m/z 378.16.

-

PART 2: Synthesis and Purification Protocols

The synthesis of this compound is typically achieved by forming an ester bond between N-Boc-L-phenylalanine (Boc-Phe-OH) and benzyl alcohol. A common and effective method involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress racemization.[10]

Synthesis Workflow Diagram

Caption: Workflow for the DCC/HOBt-mediated synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a self-validating system for the synthesis of this compound, with in-process checks to ensure reaction completion and purity.

Materials:

-

N-Boc-L-phenylalanine (Boc-Phe-OH)

-

Benzyl alcohol (BnOH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-Phe-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

-

Causality: HOBt is included to react with the initial O-acylisourea intermediate formed from DCC and the carboxylic acid. This forms an activated HOBt ester, which is more reactive towards the alcohol and less prone to racemization than the O-acylisourea itself.

-

-

Activation: Cool the solution to 0°C in an ice bath. In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the Boc-Phe-OH/HOBt mixture with continuous stirring.

-

Self-Validation: A white precipitate of dicyclohexylurea (DCU) should begin to form, indicating that the DCC is activating the carboxylic acid.

-

-

Coupling: After stirring the activation mixture at 0°C for 30 minutes, add benzyl alcohol (1.1 eq) to the flask. Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 30% EtOAc in hexanes). The disappearance of the Boc-Phe-OH spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Workup - DCU Removal: Once the reaction is complete, cool the mixture again to 0°C to maximize the precipitation of the DCU byproduct. Filter the mixture through a sintered glass funnel to remove the solid DCU. Wash the filter cake with a small amount of cold DCM.

-

Workup - Aqueous Extraction: Combine the filtrate and washings. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Causality: The acid wash removes any unreacted base (if used) and the basic wash removes any unreacted Boc-Phe-OH and HOBt. The brine wash removes residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil or solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.[5]

PART 3: Application in Peptide Synthesis

This compound is a ready-to-use building block for the incorporation of a phenylalanine residue into a growing peptide chain, typically in solution-phase or solid-phase peptide synthesis (SPPS). The following section details its use in a standard solution-phase peptide coupling reaction to form a dipeptide.

Peptide Coupling Workflow Diagram

Caption: Workflow for using this compound in a dipeptide synthesis.

Detailed Experimental Protocol: Synthesis of Boc-Phe-Gly-OBzl

This protocol demonstrates the coupling of Boc-Phe-OH with a glycine benzyl ester to form the dipeptide Boc-Phe-Gly-OBzl. This illustrates a typical application where this compound itself could be further elaborated after selective deprotection. For the purpose of a clear example, we will start from Boc-Phe-OH. A similar procedure would be followed if using a pre-synthesized this compound that had its Boc group removed to act as the amine component.

Materials:

-

Boc-Phe-OH

-

Glycine benzyl ester p-toluenesulfonate salt (H-Gly-OBzl·TosOH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

Procedure:

-

Amine Component Preparation: In a flask, dissolve H-Gly-OBzl·TosOH (1.1 eq) in anhydrous THF. Cool to 0°C and add NMM (1.1 eq) dropwise to generate the free amine. Stir for 20 minutes at 0°C.[11]

-

Causality: The hydrochloride or tosylate salt of the amino ester must be neutralized to the free amine, which is the active nucleophile for the coupling reaction. Tertiary amines like NMM or DIEA are used as they are non-nucleophilic and will not compete in the coupling.[12]

-

-

Carboxyl Component Activation: In a separate flask, dissolve Boc-Phe-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous THF and cool to 0°C. Add a solution of DCC (1.1 eq) in THF dropwise. Stir for 30 minutes at 0°C.[11]

-

Peptide Bond Formation: Add the cold, neutralized free amine solution from step 1 to the activated carboxyl component from step 2. Allow the mixture to warm to room temperature and stir overnight.[11]

-

Workup and Purification: Filter the reaction mixture to remove the precipitated DCU. Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc and perform aqueous washes as described in the synthesis protocol above (acid, base, brine). Dry the organic layer, concentrate, and purify the resulting protected dipeptide (Boc-Phe-Gly-OBzl) by chromatography or recrystallization.[11]

Strategic Deprotection

The utility of this compound lies in the differential stability of its two protecting groups.

-

Boc Group Removal: The N-terminal Boc group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA), often in a solvent like DCM.[13][14] The mechanism involves protonation of the Boc carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine as its TFA salt.[15][16]

-

Benzyl Ester Removal: The C-terminal benzyl ester is stable to the acidic conditions used for Boc removal but can be cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst).[17][18][19] This process reduces the benzyl ester to a carboxylic acid and toluene.[19]

This "quasi-orthogonality" allows for selective deprotection at either the N-terminus for chain elongation or the C-terminus (or both in a final deprotection step) to reveal the final peptide.

Conclusion

Nα-(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester (this compound) is a fundamentally important and versatile building block in the field of peptide chemistry. Its well-defined chemical properties, stable crystalline structure, and the differential reactivity of its protecting groups make it an invaluable tool for the controlled synthesis of peptides. The protocols and workflows detailed in this guide, grounded in established chemical principles, provide a robust framework for the successful synthesis and application of this key reagent, enabling researchers and drug developers to construct complex peptide architectures with precision and efficiency.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. N-tert-butoxycarbonylphenylalanine benzyl ester | C21H25NO4 | CID 128332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Phenylalanine benzyl ester hydrochloride | 2462-32-0 [chemicalbook.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. peptide.com [peptide.com]

- 7. Structure of N-tert-butoxycarbonyl-L-phenylalanine benzyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. ptfarm.pl [ptfarm.pl]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. BOC Protection and Deprotection-百灵威 [jkchemical.com]

- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. benchchem.com [benchchem.com]

- 18. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 19. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

Introduction: The Strategic Importance of Boc-Phe-OBn in Peptide Synthesis

An In-Depth Technical Guide to the Synthesis of N-tert-butoxycarbonyl-L-phenylalanine Benzyl Ester

N-tert-butoxycarbonyl-L-phenylalanine benzyl ester, commonly abbreviated as Boc-Phe-OBn, is a cornerstone building block in modern synthetic chemistry, particularly in the field of peptide synthesis and drug development. Its utility stems from the strategic use of two orthogonal protecting groups: the N-terminal tert-butoxycarbonyl (Boc) group and the C-terminal benzyl (Bn) ester. The Boc group provides robust protection for the amino functionality under a wide range of conditions but can be selectively cleaved under mild acidic conditions (e.g., with trifluoroacetic acid). Conversely, the benzyl ester protects the carboxylic acid and is stable to the acidic conditions used for Boc removal but can be readily cleaved by hydrogenolysis. This orthogonality is fundamental, allowing for the sequential and controlled elongation of peptide chains, a critical requirement for synthesizing complex biomolecules and active pharmaceutical ingredients.

This guide provides a comprehensive overview of the most prevalent and efficient method for synthesizing Boc-Phe-OBn: the carbodiimide-mediated Steglich esterification. We will delve into the mechanistic rationale behind the choice of reagents, provide a detailed, field-proven experimental protocol, and outline the necessary characterization and purification techniques.

Synthetic Strategy: Mechanistic Insights into Steglich Esterification

The synthesis of Boc-Phe-OBn is most effectively achieved by the direct esterification of the commercially available N-Boc-L-phenylalanine with benzyl alcohol. The key challenge in this transformation is the activation of the carboxylic acid to facilitate nucleophilic attack by the relatively non-nucleophilic benzyl alcohol. The Steglich esterification, which employs a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), is the gold standard for this process.

The Role of the Coupling Agent: DCC

DCC's primary function is to activate the carboxyl group of Boc-L-phenylalanine.[1] The reaction mechanism begins with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid, followed by the attack of the resulting carboxylate onto the central carbon of the carbodiimide. This sequence forms a highly reactive O-acylisourea intermediate.[2][3] This intermediate is essentially a carboxylic acid with an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[4]

The Nucleophilic Catalyst: The Power of DMAP

While the O-acylisourea intermediate can react directly with benzyl alcohol, the reaction can be sluggish. This is where the catalytic role of DMAP becomes critical. DMAP is a "super catalyst" for acylation reactions, significantly enhancing reaction rates.[5][6] As a stronger nucleophile than benzyl alcohol, DMAP readily attacks the O-acylisourea intermediate.[3] This forms a new, even more reactive intermediate, an N-acylpyridinium salt. This "active ester" is highly susceptible to nucleophilic attack by benzyl alcohol, leading to the efficient formation of the desired benzyl ester and regeneration of the DMAP catalyst.[3][5] The use of DMAP can accelerate esterification reactions by several orders of magnitude.[7]

A significant advantage of using DCC is the formation of the byproduct, N,N'-dicyclohexylurea (DCU). DCU is sparingly soluble in most common organic solvents, such as dichloromethane (DCM), and precipitates out of the reaction mixture as it forms.[1][8] This simplifies the initial purification, as the bulk of the primary byproduct can be removed by simple filtration.

Visualizing the Synthetic Workflow

The overall process can be broken down into five key stages, from initial setup to final product verification.

Caption: Workflow for the synthesis of Boc-Phe-OBn.

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (g) | mmols | Equivalents |

| N-Boc-L-phenylalanine | C₁₄H₁₉NO₄ | 265.31 | 2.65 | 10.0 | 1.0 |

| Benzyl Alcohol | C₇H₈O | 108.14 | 1.19 (1.14 mL) | 11.0 | 1.1 |

| 4-DMAP | C₇H₁₀N₂ | 122.17 | 0.061 | 0.5 | 0.05 |

| DCC | C₁₃H₂₂N₂ | 206.33 | 2.17 | 10.5 | 1.05 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~100 mL | - | - |

Equipment

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Dropping funnel

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Glassware for column chromatography

Procedure

-

Reaction Setup: To a 250 mL round-bottom flask, add N-Boc-L-phenylalanine (2.65 g, 10.0 mmol), benzyl alcohol (1.14 mL, 11.0 mmol), and 4-DMAP (61 mg, 0.5 mmol). Dissolve the solids in anhydrous dichloromethane (50 mL).

-

DCC Addition: Cool the flask in an ice-water bath to 0 °C with stirring. In a separate beaker, dissolve DCC (2.17 g, 10.5 mmol) in anhydrous dichloromethane (20 mL). Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate (DCU) will begin to form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

-

Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexanes:Ethyl Acetate. The product spot should be visible (visualized with UV light and/or a potassium permanganate stain) and the starting material spot should diminish.

-

Work-up - DCU Removal: Once the reaction is complete, cool the mixture in the ice bath for 20 minutes to maximize DCU precipitation. Filter the mixture through a Büchner funnel to remove the solid DCU. Wash the filter cake with a small amount of cold DCM (2 x 10 mL).

-

Work-up - Aqueous Washes: Transfer the combined filtrate to a separatory funnel.

-

Wash sequentially with 1M HCl (2 x 30 mL) to remove DMAP and any remaining DCC.

-

Wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) to remove unreacted N-Boc-L-phenylalanine.

-

Wash with brine (1 x 30 mL) to remove residual water.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a colorless to pale yellow oil or solid.

Purification

The crude product is often of high purity but can be further purified by flash column chromatography on silica gel. A gradient elution system, starting with Hexanes:Ethyl Acetate (9:1) and gradually increasing the polarity to Hexanes:Ethyl Acetate (4:1), will effectively separate the product from minor impurities. The fractions containing the pure product are combined and concentrated to yield N-tert-butoxycarbonyl-L-phenylalanine benzyl ester as a white solid.

Product Characterization

Unambiguous confirmation of the product's identity and purity is achieved through standard spectroscopic methods.

Summary of Expected Analytical Data

| Technique | Parameter | Expected Result for Boc-Phe-OBn |

| Appearance | Physical State | White Crystalline Solid |

| Molecular Weight | C₂₁H₂₅NO₄ | 355.43 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | ~7.35-7.20 (m, 10H, Ar-H), 5.12 (s, 2H, -CH₂-Ph), 4.95 (d, 1H, N-H), 4.65 (m, 1H, α-CH), 3.10 (m, 2H, β-CH₂), 1.42 (s, 9H, C(CH₃)₃) |

| IR (KBr) | Wavenumber (cm⁻¹) | ~3350 (N-H stretch), ~1745 (Ester C=O stretch), ~1695 (Urethane C=O stretch), ~1520 (N-H bend) |

| Mass Spec. (ESI+) | m/z | 356.18 [M+H]⁺, 378.16 [M+Na]⁺ |

Safety and Handling

-

DCC (N,N'-Dicyclohexylcarbodiimide): DCC is a potent allergen and sensitizer. Avoid inhalation of dust and direct skin contact. Always handle in a fume hood with appropriate gloves.

-

DMAP (4-Dimethylaminopyridine): DMAP is highly toxic and can be readily absorbed through the skin.[7] Extreme caution must be exercised; prevent all contact with skin and eyes.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

Conclusion

The Steglich esterification of N-Boc-L-phenylalanine provides a reliable, high-yielding, and scalable route to N-tert-butoxycarbonyl-L-phenylalanine benzyl ester. A thorough understanding of the reaction mechanism, particularly the synergistic roles of DCC and DMAP, is key to optimizing the reaction conditions. Careful execution of the work-up and purification procedures is essential for obtaining a product of high purity, suitable for demanding applications in peptide synthesis and pharmaceutical research.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Application of Efficient Catalyst DMAP [en.highfine.com]

- 7. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]

- 8. bachem.com [bachem.com]

The Strategic Application of Boc-Phe-OBzl in Modern Peptide Synthesis: A Technical Guide

Abstract

In the landscape of peptide synthesis, the choice of protecting groups is a critical determinant of success, dictating strategy, efficiency, and final purity. N-(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester (Boc-Phe-OBzl) stands as a foundational building block, particularly in solution-phase synthesis and specialized solid-phase applications.[1] This guide provides an in-depth technical analysis of this compound, elucidating its strategic role through the lens of its orthogonal protection scheme. We will explore the causality behind experimental choices, present field-proven protocols, and offer expert insights into its application, empowering researchers to leverage this versatile reagent to its full potential.

Introduction: The Principle of Orthogonal Protection

The synthesis of a defined peptide sequence necessitates the precise and sequential formation of amide bonds. To prevent uncontrolled polymerization and side reactions, the α-amino and C-terminal carboxyl groups of the constituent amino acids must be temporarily masked. This compound is a derivative of L-phenylalanine where the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is protected as a benzyl (Bzl) ester.[1]

The strategic power of this compound lies in its "quasi-orthogonal" protection scheme.[2][3] Orthogonality in this context refers to the ability to remove one protecting group under conditions that leave the other intact.[2][4] The acid-labile Boc group can be selectively cleaved with moderate acids like trifluoroacetic acid (TFA), while the benzyl ester is stable to these conditions but can be removed by catalytic hydrogenolysis or strong acids like anhydrous hydrogen fluoride (HF).[1][2][4] This differential lability is the cornerstone of its utility, allowing for controlled, stepwise peptide elongation.

The Chemistry of this compound: Deprotection Mechanisms

A deep understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimizing synthetic protocols.

N-Terminal Boc Group Deprotection

The removal of the Boc group is an acid-catalyzed process, most commonly achieved with Trifluoroacetic Acid (TFA), often in a dichloromethane (DCM) solvent system.[5][6]

Mechanism:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[5][6]

-

Cation Formation: This protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl-oxygen bond to form a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[5][7]

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas.[6][7] This step is irreversible and drives the reaction to completion.

-

Amine Salt Formation: The newly liberated α-amino group is immediately protonated by the excess TFA in the medium, forming a trifluoroacetate salt.[5]

Scientist's Insight: The generation of the reactive tert-butyl cation is a critical consideration. This electrophile can cause unwanted alkylation of electron-rich side chains, particularly Tryptophan (Trp) and Methionine (Met).[5] To prevent this, "scavengers" such as triisopropylsilane (TIS) or thioanisole are included in the deprotection cocktail to trap the cation. The evolution of CO2 gas also means these reactions should never be performed in a sealed system.[7]

C-Terminal Benzyl Ester Deprotection

The benzyl ester is robust and stable throughout the cycles of Boc deprotection and coupling. Its removal is typically reserved for the final stages of solution-phase synthesis or for the cleavage of peptides from certain resins in solid-phase peptide synthesis (SPPS).

Mechanism (Catalytic Hydrogenolysis): This is the mildest and most common method for benzyl ester cleavage.

-

Adsorption: The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[8] Both the benzyl ester and hydrogen gas adsorb onto the active sites of the palladium catalyst.

-

Bond Cleavage: This interaction facilitates the cleavage of the benzylic C-O bond, a process known as hydrogenolysis.[8][9][10]

-

Product Formation: The final products are the free carboxylic acid and toluene.[8][10]

Scientist's Insight: Catalyst poisoning is a potential pitfall. Sulfur-containing residues like Cysteine (Cys) and Methionine (Met) can strongly adsorb to the palladium surface, deactivating the catalyst.[8] In such cases, alternative deprotection methods, such as strong acid cleavage, may be necessary. Transfer hydrogenation, using a hydrogen donor like 1,4-cyclohexadiene, can sometimes offer better selectivity.[8]

Experimental Protocols & Workflows

The following protocols are presented as self-validating systems, incorporating checkpoints and expert commentary to ensure reproducibility and high purity.

Workflow for Dipeptide Synthesis using this compound (Solution-Phase)

This workflow details the synthesis of a model dipeptide, Boc-Ala-Phe-OH.

Caption: Solution-phase synthesis workflow for Boc-Ala-Phe-OH.

Protocol 1: N-Terminal Deprotection of this compound

-

Dissolve this compound (1.0 eq) in a solution of 40-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

-

Stir the reaction at room temperature for 30 minutes. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

-

Concentrate the solution under reduced pressure to remove the bulk of the TFA and DCM.[11]

-

Co-evaporate with toluene (3x) to azeotropically remove residual TFA.[11]

-

Triturate the resulting oil with cold diethyl ether to precipitate the H-Phe-OBzl as its TFA salt.

-

Isolate the white solid by filtration and dry under vacuum. The product can be used in the next step without further purification.

Protocol 2: Peptide Coupling with HBTU/HOBt

-

In a separate flask, dissolve Boc-Ala-OH (1.0 eq), HBTU (0.95 eq), and HOBt (1.0 eq) in DMF.[12]

-

Add the deprotected H-Phe-OBzl·TFA salt (1.1 eq) to the activation mixture.

-

Cool the mixture to 0°C in an ice bath.

-

Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. The initial equivalents neutralize the TFA salt, and the excess provides the basic medium for the coupling reaction.[13]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Validation: Monitor reaction completion using the Kaiser test to check for the disappearance of the free amine.[14] Confirm product formation via LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.[4]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the protected dipeptide, Boc-Ala-Phe-OBzl. This crude product can be purified by flash chromatography if necessary.[15]

Protocol 3: C-Terminal Benzyl Ester Hydrogenolysis

-

Dissolve the protected dipeptide, Boc-Ala-Phe-OBzl, in methanol (MeOH).

-

Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 10% by weight).

-

Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.[4]

-

Validation: Monitor the reaction by TLC until the starting material is completely consumed (typically 4-6 hours).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

-

Wash the filter cake with methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the final product, Boc-Ala-Phe-OH.

Senior Scientist's Corner: Strategic Considerations & Troubleshooting

The Risk of Racemization

Phenylalanine is not highly susceptible to racemization, but the risk is never zero during the carboxyl group activation step.[16][17]

-

Causality: The primary mechanism for racemization is the formation of a 5(4H)-oxazolone intermediate.[18] The activated carboxyl group can be attacked by the preceding amide's carbonyl oxygen, forming a cyclic intermediate. The α-proton of this oxazolone is acidic and can be abstracted by base, leading to a loss of stereochemical integrity.[18]

-

Mitigation Strategy: The use of additives like 1-Hydroxybenzotriazole (HOBt) or its analogues (e.g., HOAt, 6-Cl-HOBt) is critical.[19][20] These reagents react with the activated amino acid to form an active ester intermediate, which is less prone to oxazolone formation and couples efficiently with the amine, thereby suppressing racemization.[21][22] Using weaker, sterically hindered bases like DIPEA instead of triethylamine (TEA) also helps minimize racemization.[20]

Caption: Competing pathways of racemization and suppression during coupling.

Boc/Bzl vs. Fmoc/tBu: A Comparative Analysis

While Boc-based strategies were foundational, the Fmoc/tBu (Fluorenylmethyloxycarbonyl/tert-Butyl) strategy is now dominant in SPPS. Understanding the trade-offs is key to selecting the appropriate strategy.

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | Rationale & Field Insights |

| Nα-Deprotection | Moderate Acid (TFA)[23] | Mild Base (Piperidine)[24] | The repetitive acid treatment in Boc chemistry can degrade sensitive sequences. Fmoc chemistry's mild basic conditions are generally less harsh on the growing peptide chain. |

| Side-Chain/Linker | Strong Acid (e.g., HF)[25][26] | Moderate Acid (TFA)[26] | The requirement for hazardous HF in Boc-SPPS necessitates specialized, expensive equipment. The all-TFA final cleavage in Fmoc-SPPS is far more accessible.[3][27] |

| Aggregation | Less Prone | More Prone | During Boc deprotection, the N-terminal amine is protonated as a TFA salt, which disrupts inter-chain hydrogen bonding that leads to aggregation. This can be a significant advantage for synthesizing long or hydrophobic peptides.[13] |

| Orthogonality | Quasi-Orthogonal[3] | Fully Orthogonal[3] | The distinct base/acid cleavage conditions for Fmoc/tBu provide true orthogonality, simplifying the synthesis of complex modified peptides (e.g., cyclic, branched). |

| Primary Application | Solution-Phase Synthesis, Long/Difficult SPPS[13][24] | Routine SPPS, Automated Synthesis[15] | This compound and related reagents remain highly valuable for large-scale solution-phase synthesis where purification of intermediates is feasible.[28] |

Conclusion

N-(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester is more than a historical reagent; it is a strategic tool in the modern peptide chemist's arsenal. Its utility is rooted in the differential acid lability of its Boc and benzyl protecting groups, enabling controlled, stepwise synthesis. While Fmoc-based methods have become the standard for routine solid-phase synthesis, the principles and protocols associated with this compound remain indispensable for large-scale solution-phase campaigns and for overcoming specific challenges in SPPS, such as peptide aggregation. A thorough, mechanistic understanding of its chemistry, as detailed in this guide, empowers researchers to troubleshoot effectively and strategically deploy this compound to achieve their synthetic goals with precision and efficiency.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 9. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]

- 10. m.youtube.com [m.youtube.com]

- 11. reddit.com [reddit.com]

- 12. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 20. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 21. peptide.com [peptide.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. benchchem.com [benchchem.com]

- 26. chemistry.du.ac.in [chemistry.du.ac.in]

- 27. peptide.com [peptide.com]

- 28. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Solubility and Stability of N-α-Boc-L-phenylalanine Benzyl Ester (Boc-Phe-OBzl)

This guide provides an in-depth analysis of the solubility and stability of N-α-(tert-butoxycarbonyl)-L-phenylalanine benzyl ester (this compound), a critical building block in synthetic peptide chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the causality behind experimental choices and protocols, ensuring a robust understanding for practical application.

Introduction: The Strategic Role of this compound in Peptide Synthesis

This compound is a derivative of the amino acid L-phenylalanine, where the N-terminal amino group is protected by a tert-butoxycarbonyl (Boc) group and the C-terminal carboxylic acid is protected as a benzyl ester (Bzl or OBzl). This dual protection strategy is fundamental in solution-phase and solid-phase peptide synthesis (SPPS), offering a "quasi-orthogonal" system for the controlled, stepwise elongation of peptide chains.[1][2]

The bulky, hydrophobic nature of the Boc, phenyl, and benzyl groups dictates the compound's physicochemical properties, influencing solvent selection for reactions and purification, as well as the conditions required for selective deprotection. Understanding these characteristics is paramount for optimizing synthesis yields, minimizing side reactions, and ensuring the purity of the final peptide.

Core Physicochemical Properties

A summary of the fundamental properties of this compound is essential for any laboratory work.

| Property | Value | Source(s) |

| IUPAC Name | benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | [3] |

| Synonyms | N-(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester, Boc-L-Phe-OBzl | [1][3] |

| CAS Number | 66617-58-1 | [1][3] |

| Molecular Formula | C₂₁H₂₅NO₄ | [1][3] |

| Molecular Weight | 355.43 g/mol | [1][3] |

| Appearance | White to off-white solid/powder | [][5] |

Solubility Profile of this compound

The solubility of this compound is governed by its predominantly nonpolar character. The large hydrophobic surface area contributed by the phenyl, benzyl, and tert-butyl groups means it is readily soluble in a range of organic solvents but sparingly soluble in aqueous systems.

Qualitative Solubility and Solvent Selection

Based on the principles of "like dissolves like," this compound exhibits high solubility in chlorinated solvents, ethers, and polar aprotic solvents commonly used in peptide synthesis.[6][7] Its solubility in alcohols is generally lower, and it is practically insoluble in water.

The following table provides illustrative solubility data based on the known behavior of similarly protected amino acid esters.[7] Note: This data is for guidance; empirical determination is crucial for precise applications.

| Solvent Family | Solvent | Polarity Index | Illustrative Solubility ( g/100 mL at 25°C) |

| Chlorinated | Dichloromethane (DCM) | 3.1 | > 50 |

| Chloroform | 4.1 | > 50 | |

| Ethers | Tetrahydrofuran (THF) | 4.0 | > 40 |

| Diethyl Ether | 2.8 | 10 - 20 | |

| Esters | Ethyl Acetate (EtOAc) | 4.4 | > 40 |

| Polar Aprotic | Dimethylformamide (DMF) | 6.4 | > 50 |

| Acetonitrile (ACN) | 5.8 | 20 - 30 | |

| Alcohols | Methanol (MeOH) | 5.1 | 5 - 15 |

| Ethanol (EtOH) | 4.3 | 2 - 10 | |

| Hydrocarbons | Hexane | 0.1 | < 1 |

Disclaimer: The quantitative data is illustrative, based on general trends for N-Boc protected amino acid esters.[7] Actual solubility can vary with the purity of materials and experimental conditions.

Experimental Protocol: Gravimetric Solubility Determination

To obtain precise solubility data, a gravimetric method provides a reliable and straightforward approach. This protocol is a self-validating system as the continued presence of excess solid ensures saturation.[7]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of high-purity this compound to a sealed vial containing a known volume (e.g., 5.0 mL) of the chosen analytical-grade solvent. The presence of undissolved solid is essential.

-

Equilibrate the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for 1-2 hours for the excess solid to settle.

-

Carefully draw a known volume of the supernatant (e.g., 2.0 mL) using a volumetric pipette.

-

Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a pre-weighed, dry glass vial. This step is critical to remove all undissolved particulates.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the filtered aliquot under a gentle stream of nitrogen or in a vacuum desiccator until a constant weight is achieved.

-

Accurately weigh the vial containing the dried solute on an analytical balance (readable to 0.1 mg).

-

-

Calculation:

-

Calculate the solubility using the formula: Solubility ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of aliquot taken in mL) * 100

-

Visualization: Solubility Determination Workflow

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. N-tert-butoxycarbonylphenylalanine benzyl ester | C21H25NO4 | CID 128332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 51987-73-6: boc-L-phenylalanine methyl ester [cymitquimica.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Core Function of Boc-Phe-OBzl as a Building Block

<_>

Introduction: The Strategic Imperative of Protecting Groups in Peptide Synthesis

In the precise and demanding field of synthetic chemistry, particularly in the development of peptide-based therapeutics and complex organic molecules, the strategic use of protecting groups is not merely a procedural step but a cornerstone of success.[1][2][3] The synthesis of peptides, which are chains of amino acids linked by amide (peptide) bonds, requires exacting control over reactive functional groups to prevent unwanted side reactions, such as polymerization, and to ensure the formation of the desired sequence.[1][2][4] This is where the concept of "protection" becomes paramount. Protecting groups are temporary modifications to reactive moieties—like the α-amino and α-carboxyl groups of an amino acid—that render them inert during specific reaction steps.[1][3] An ideal protecting group is easily introduced, stable during subsequent reactions, and can be removed under conditions that do not compromise the integrity of the newly formed peptide.[5]

This guide focuses on a particularly valuable and widely used building block in both solution-phase and solid-phase peptide synthesis (SPPS): N-(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester , commonly abbreviated as Boc-Phe-OBzl .[6][7] This compound exemplifies the dual-protection strategy, where the α-amino group of L-phenylalanine is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is protected as a benzyl ester (OBzl).[6][7] This strategic combination offers a robust and versatile tool for the controlled, stepwise assembly of peptide chains, ensuring precision in sequence and structure.[6] We will delve into the chemical principles governing the Boc and benzyl protecting groups, provide detailed experimental protocols for the application of this compound, and present a comparative analysis of its role within the broader landscape of peptide synthesis strategies.

Core Principles: The Chemistry of the Boc/Bzl Protection Strategy

The efficacy of this compound as a building block is rooted in the distinct chemical labilities of its two protecting groups. This "quasi-orthogonal" system is a classic in peptide chemistry, pioneered by R.B. Merrifield, where both groups are removed by acid, but at significantly different strengths.[5][8]

The Boc Group: A Temporary, Acid-Labile Shield

The tert-butoxycarbonyl (Boc) group serves as the temporary protector of the α-amino terminus.[5]

-

Introduction : The Boc group is typically introduced by reacting L-phenylalanine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[5][9] The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.[5][9]

-

Stability : It is stable to basic and nucleophilic conditions commonly encountered during the peptide coupling step.[5]

-

Cleavage (Deprotection) : The key feature of the Boc group is its lability to moderate acids.[5] It is efficiently removed using trifluoroacetic acid (TFA), typically in a 25-50% solution with a solvent like dichloromethane (DCM).[8][10][11][12] The deprotection mechanism involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl carbocation, which is then neutralized by scavengers to prevent unwanted side reactions with sensitive residues like Tryptophan or Methionine.[5][12] This step regenerates the free amine as a TFA salt, which must be neutralized before the next amino acid can be coupled.[10][11][12]

The Benzyl Ester (OBzl): A Semi-Permanent Carboxyl Protector

The benzyl ester provides more robust, or "semi-permanent," protection for the C-terminal carboxylic acid.[5][8]

-

Introduction : Benzyl esters are formed through standard esterification methods.[9]

-

Stability : The benzyl group is stable to the mildly acidic conditions (TFA/DCM) used for Boc deprotection, which is the crux of the Boc/Bzl strategy's utility.[5][13][14]

-

Cleavage (Deprotection) : Removal of the benzyl ester requires much stronger acidic conditions, such as treatment with liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which is typically performed at the final stage of synthesis to cleave the completed peptide from the resin support.[5][8][11][12] Alternatively, it can be cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C).[9][14][15]

This graduated acid lability allows for the selective removal of the temporary N-terminal Boc group at each cycle of peptide chain elongation, while the C-terminal benzyl ester and any benzyl-based side-chain protectors remain intact until the final cleavage step.[5][11][12]

Physicochemical Properties and Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory.

| Property | Value | Reference(s) |

| CAS Number | 66617-58-1 | [6] |

| Molecular Formula | C₂₁H₂₅NO₄ | [6][16][17] |

| Molecular Weight | 355.43 g/mol | [6][17] |

| Appearance | Off-white to white powder | [16] |

| Boiling Point | 500.2°C at 760 mmHg | [6] |

| Storage | 2-8°C, away from light | [16] |

Experimental Protocols: Application of this compound in Synthesis

The following sections provide detailed, step-by-step methodologies for the practical application of this compound as a building block in both solution-phase and solid-phase peptide synthesis.

Solution-Phase Peptide Synthesis (SPPS) Workflow

Liquid-phase peptide synthesis (LPPS) is a classical method that offers advantages in scalability and purification of intermediates.[18] this compound can be used to synthesize dipeptides or larger fragments in solution.

Objective: To synthesize the dipeptide Boc-Ala-Phe-OBzl.

Materials:

-

Boc-L-Alanine (Boc-Ala-OH)

-

H-Phe-OBzl (Phenylalanine benzyl ester, prepared by deprotection of this compound or from H-Phe-OBzl salt)

-

Coupling Agent: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (BOP)[19]

-

Racemization Suppressor: 1-Hydroxybenzotriazole (HOBt)

-

Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Base: N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

Step-by-Step Protocol:

-

Preparation of H-Phe-OBzl: If starting with this compound, deprotect the Boc group using 50% TFA in DCM for 30 minutes. Evaporate the TFA and solvent, then neutralize the resulting TFA salt with a base like DIEA to obtain the free amine, H-Phe-OBzl.

-

Activation: In a reaction vessel, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Coupling: Add DCC (1.1 eq) to the cooled solution and stir for 15 minutes to pre-activate the carboxylic acid.

-

Addition: Add a solution of H-Phe-OBzl (1.0 eq) and NMM (1.0 eq) in DCM to the reaction mixture.

-

Reaction: Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield pure Boc-Ala-Phe-OBzl.[18]

Solid-Phase Peptide Synthesis (SPPS) Cycle

The Boc/Bzl strategy is a foundational technique for SPPS.[11] The following protocol describes a single coupling cycle using a generic Boc-protected amino acid, which would be repeated sequentially to build a peptide chain. This compound itself is typically used in solution-phase synthesis or as the C-terminal residue attached to a resin in SPPS.

Objective: To perform one cycle of amino acid addition to a growing peptide chain on a solid support (e.g., Merrifield resin) using the Boc/Bzl strategy.

Workflow Visualization:

Caption: A single cycle of Boc solid-phase peptide synthesis (SPPS).

Step-by-Step Protocol:

-

Resin Swelling: Place the peptide-resin from the previous cycle in a reaction vessel and swell with DCM for 30-60 minutes.[11]

-

Boc Deprotection:

-

Neutralization:

-

The deprotection step leaves the N-terminal amine as a trifluoroacetate salt, which must be neutralized.[10][11]

-

Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes.[5]

-

Drain and repeat the neutralization step.

-

Wash the resin thoroughly with DCM to remove excess base and salts.[11]

-

-

Coupling:

-

In a separate vessel, dissolve the next Nα-Boc protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU) in DMF.

-

Add this activation solution to the neutralized peptide-resin.

-

Add DIEA (4-6 equivalents) to initiate the coupling reaction.[11]

-

Agitate the mixture for 1-2 hours at room temperature. Monitor reaction completion with a ninhydrin test.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF and DCM to remove all excess reagents and byproducts.[11] The resin is now ready for the next cycle.

-

Final Cleavage

After the desired peptide sequence is assembled, the final step is to cleave the peptide from the solid support and remove all side-chain protecting groups (including the C-terminal benzyl ester if applicable).

Protocol:

-

Wash the final peptide-resin with DCM and dry it under vacuum.[11]

-

Carefully add a strong acid cleavage cocktail, such as anhydrous liquid Hydrogen Fluoride (HF). This step requires specialized equipment and extreme caution.[11][20]

-

The reaction is typically carried out at 0°C for 1-2 hours.[11] The cocktail includes scavengers (e.g., anisole, thioanisole) to trap reactive carbocations.[11]

-

After the reaction, the HF is carefully removed by evaporation.

-

The crude peptide is precipitated with cold diethyl ether, collected, and washed to remove scavengers.[11]

-

The final peptide is dried and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

Conclusion

N-(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester (this compound) is a cornerstone building block in the art and science of peptide synthesis. Its design leverages the principle of graduated acid lability, allowing for the selective and controlled elongation of peptide chains. The Boc group provides a temporary shield for the amine terminus, easily removed with moderate acid, while the benzyl ester offers robust protection for the carboxyl terminus, requiring strong acid or hydrogenolysis for cleavage. This guide has provided a comprehensive overview of the chemical principles, quantitative data, and detailed experimental protocols necessary for the effective application of this compound. For researchers, scientists, and drug development professionals, a mastery of this and similar building blocks is fundamental to advancing the frontiers of medicinal chemistry and creating novel peptide-based therapeutics that can address a wide range of biological challenges.

References

- 1. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]

- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound [myskinrecipes.com]

- 7. This compound | Benchchem [benchchem.com]

- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chempep.com [chempep.com]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. tandfonline.com [tandfonline.com]

- 14. benchchem.com [benchchem.com]

- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 16. watson-int.com [watson-int.com]

- 17. N-tert-butoxycarbonylphenylalanine benzyl ester | C21H25NO4 | CID 128332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. bachem.com [bachem.com]

- 20. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of Boc-Phe-OBzl in Novel Peptide Synthesis: A Technical Guide for Advanced Research

This guide provides an in-depth exploration of the use of N-α-(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester (Boc-Phe-OBzl) in the synthesis of novel peptides. Designed for researchers, chemists, and drug development professionals, this document moves beyond standard protocols to deliver field-proven insights into the strategic application of this critical building block. We will delve into the causality behind experimental choices, ensuring each step is part of a self-validating system for reproducible, high-purity results.

The Strategic Advantage of this compound: A Dual-Protection Cornerstone

This compound is a cornerstone in many peptide synthesis campaigns due to its dual-protection scheme. The N-terminal α-amino group is temporarily protected by the acid-labile tert-butoxycarbonyl (Boc) group, while the C-terminal carboxyl group is safeguarded by the more robust benzyl (Bzl) ester.[1] This "quasi-orthogonal" arrangement, a hallmark of the Boc/Bzl strategy pioneered by Merrifield, allows for selective deprotection and stepwise elongation of the peptide chain.[2][3][4]

The Boc group is readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA), leaving the benzyl ester and other benzyl-based side-chain protecting groups intact.[1][3] Final removal of the C-terminal benzyl ester and side-chain protections is then accomplished with a strong acid, such as anhydrous hydrogen fluoride (HF), or through catalytic hydrogenolysis.[1][5] This differential lability is the key to its utility in both solid-phase (SPPS) and solution-phase peptide synthesis (LPPS).

Key Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₂₁H₂₅NO₄ |

| Molecular Weight | 355.43 g/mol |

| Appearance | White to off-white solid |

| Storage | Room temperature |

The Boc/Bzl Workflow: A Step-by-Step Elucidation

The synthesis of a peptide using this compound as a starting point, or as a building block within a sequence, follows a well-defined cycle of deprotection, neutralization, and coupling.

Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

N-Terminal Boc Deprotection: A Protocol for Selective Unmasking

The selective removal of the Boc group is a critical step that must be quantitative without affecting the benzyl ester or other side-chain protecting groups.

Experimental Protocol: Standard Boc Deprotection in SPPS

-

Resin Swelling: Swell the Boc-protected peptide-resin in dichloromethane (DCM) for 15-30 minutes in a reaction vessel. Drain the DCM.

-

Pre-wash: Add a solution of 25-50% TFA in DCM to the resin. Agitate for 5 minutes and drain. This step helps to ensure the resin is fully solvated and ready for the main deprotection.

-

Deprotection: Add a fresh solution of 25-50% TFA in DCM (approximately 10 mL per gram of resin). Shake the mixture for 20-30 minutes at room temperature.[6]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA and the cleaved Boc group byproducts.[6]

-

Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% (v/v) solution of diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) until a neutral pH is achieved (monitored by a colorimetric test such as the bromophenol blue test).

-

Final Washes: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess base and prepare for the coupling step.

Peptide Bond Formation: Coupling this compound

The choice of coupling reagent is paramount for achieving high yields and minimizing side reactions, particularly racemization. For a sterically hindered amino acid like phenylalanine, a potent activation method is often required.

Comparative Analysis of Common Coupling Reagents

| Coupling Reagent | Class | Relative Speed | Purity/Efficiency | Risk of Racemization | Key Considerations |

| HATU | Uronium/Aminium | Very Fast | Very High | Low | Highly efficient for sterically hindered couplings; forms a more reactive OAt-ester.[7] |

| HBTU/TBTU | Uronium/Aminium | Fast | High | Low (with HOBt) | Very efficient and widely used reagents. |

| DCC/DIC + HOBt/OxymaPure® | Carbodiimide | Moderate | Good-High | Low-Moderate | Cost-effective. DIC is preferred for SPPS as the urea byproduct is soluble.[8] |

| PyBOP | Phosphonium | Fast | High | Low | Non-toxic alternative to BOP, effective for hindered couplings.[9] |

Experimental Protocol: HBTU-Mediated Coupling of this compound in SPPS

-

Resin Preparation: Ensure the N-terminal amine of the resin-bound peptide is deprotected and neutralized as described in section 2.1.

-

Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes. The solution will typically change color, indicating activation.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-4 hours at room temperature.

-

Monitoring: Monitor the coupling completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Caption: Simplified mechanism of HBTU-mediated peptide coupling.

Final Cleavage: Releasing the Novel Peptide

The final step involves the cleavage of the peptide from the solid support (if applicable) and the removal of the C-terminal benzyl ester and any side-chain protecting groups.

C-Terminal Benzyl Ester Deprotection via Catalytic Hydrogenolysis

For peptides synthesized in solution or those cleaved from the resin with side chains still protected, catalytic hydrogenolysis is a mild and effective method for removing the benzyl ester.

Experimental Protocol: Catalytic Hydrogenolysis

-

Preparation: In a round-bottom flask, dissolve the protected peptide (1 equivalent) in a suitable solvent such as methanol, ethanol, or a mixture of methanol and acetic acid.[5]

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution. The typical catalyst loading is 10 mol% with respect to the substrate.[5]

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[5]

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

Global Deprotection with Anhydrous Hydrogen Fluoride (HF)

In traditional Boc-SPPS, the final cleavage from the resin and removal of all benzyl-based protecting groups is achieved using strong acidolysis with anhydrous HF.

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

Experimental Protocol: Standard HF Cleavage

-

Preparation: Place the dried peptide-resin in the HF reaction vessel. Add a scavenger mixture, such as anisole (typically 1.0 mL per gram of resin), to trap the carbocations generated during cleavage and prevent side reactions.

-

HF Distillation: Cool the reaction vessel in a dry ice/acetone bath. Carefully distill anhydrous HF into the vessel (approximately 10 mL per gram of resin).

-

Cleavage: Stir the reaction mixture at 0°C for 1-2 hours.

-

HF Removal: Evaporate the HF under a stream of dry nitrogen or under vacuum.

-

Peptide Precipitation and Washing: Triturate the remaining resin and peptide with cold diethyl ether to precipitate the crude peptide. Wash the precipitate several times with cold ether to remove the scavenger and other organic byproducts.

-

Extraction and Purification: Extract the crude peptide from the resin using an appropriate solvent (e.g., dilute acetic acid or trifluoroacetic acid). Lyophilize the extracted peptide prior to purification by reverse-phase HPLC.

Navigating Challenges: Side Reactions and Hydrophobic Peptides

The use of this compound, particularly in the synthesis of phenylalanine-rich or hydrophobic sequences, requires an awareness of potential challenges.

-

Racemization: Phenylalanine is susceptible to racemization, especially during the activation step. The use of additives like HOBt or OxymaPure®, and onium salt coupling reagents like HATU and HBTU, is highly recommended to suppress this side reaction.[10]

-

Aggregation: Phenylalanine-rich sequences are often hydrophobic and prone to aggregation on the solid support, leading to incomplete coupling and deprotection.[6][11][12] Strategies to mitigate this include:

-

Diketopiperazine Formation: This side reaction is most common at the dipeptide stage and can lead to chain termination. In Boc-based synthesis, this can be suppressed by using in situ neutralization protocols.[3]

Case Study: Synthesis of a Phenylalanine-Rich Bioactive Peptide

The synthesis of Segetalin D, a cyclic heptapeptide with a high content of phenylalanine, provides a practical example of the application of Boc-protected phenylalanine in the construction of complex, bioactive molecules.[14] In this solution-phase synthesis, Boc-Phe-OMe was coupled with other Boc-protected amino acids using DCC as the coupling agent to build linear peptide fragments.[14] The Boc groups were sequentially removed using TFA, and the methyl esters were saponified. The strategic use of Boc-protected phenylalanine allowed for the controlled assembly of the peptide backbone prior to final cyclization.[14]

Conclusion: The Enduring Relevance of this compound

Despite the prevalence of Fmoc chemistry, the Boc/Bzl strategy, and specifically the use of this compound, remains a powerful and often advantageous approach for the synthesis of novel peptides. Its utility in creating hydrophobic peptides and its compatibility with certain side-chain modifications underscore its continued relevance in modern peptide chemistry.[15][16] A thorough understanding of the underlying chemical principles, from protection and coupling to cleavage and potential side reactions, empowers the researcher to harness the full potential of this versatile building block in the quest for new therapeutic and research peptides.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 5. benchchem.com [benchchem.com]

- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. bachem.com [bachem.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. ptfarm.pl [ptfarm.pl]

- 15. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Boc-Phe-OBzl CAS number and molecular weight

An In-depth Technical Guide to N-α-Boc-L-phenylalanine Benzyl Ester (Boc-Phe-OBzl)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on N-α-(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester (this compound). We will delve into its fundamental properties, synthesis, and critical applications in modern peptide chemistry, providing field-proven insights and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound in Peptide Synthesis

In the intricate field of peptide synthesis, the precise assembly of amino acid sequences is paramount. This requires a strategic approach to protecting reactive functional groups to prevent unwanted side reactions. This compound is a quintessential example of a doubly protected amino acid derivative, specifically designed for controlled, stepwise peptide chain elongation.[1]

It incorporates two key protecting groups:

-

The N-α-tert-Butoxycarbonyl (Boc) group: This acid-labile group shields the N-terminal amino group, preventing it from forming peptide bonds until its selective removal.[2] Its widespread use is a cornerstone of the Boc/Bzl protection strategy in both solid-phase and solution-phase synthesis.[1][3]

-

The C-terminal Benzyl (Bzl) ester (OBzl): This group protects the carboxylic acid moiety. It is stable to the mildly acidic conditions used to remove the Boc group but can be cleaved under different conditions, typically catalytic hydrogenolysis or strong acids like anhydrous hydrogen fluoride (HF).[1][2][4][5]

This differential lability, where one protecting group can be removed while the other remains intact, is the foundation of its utility, allowing for the controlled and directional construction of complex peptides.[3]

Core Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is the starting point for its effective application. The key quantitative data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 66617-58-1 | [2][6][7][8] |

| Molecular Weight | 355.43 g/mol | [2][7] |

| Molecular Formula | C₂₁H₂₅NO₄ | [2][7] |

| IUPAC Name | benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | [7] |

| Synonyms | N-(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester, Boc-L-phenylalanine benzyl ester | [6][7] |

| Appearance | White fine crystalline powder | [9] |

| Boiling Point | 500.2°C at 760 mmHg | [2] |

| Storage | Room temperature, in a dry and well-ventilated place | [2] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved by the esterification of N-Boc-L-phenylalanine (Boc-Phe-OH) with a benzylating agent. The following protocol describes a common and reliable method.

Experimental Protocol: Benzyl Esterification of Boc-Phe-OH

This protocol is based on standard esterification principles, utilizing benzyl bromide as the benzyl source.

Objective: To synthesize this compound from N-Boc-L-phenylalanine.

Materials:

-

N-Boc-L-phenylalanine (Boc-Phe-OH)

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃) or a suitable non-nucleophilic base

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine solution (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-Boc-L-phenylalanine (1.0 equivalent) in anhydrous DMF.

-

Basification: Add potassium carbonate (approx. 1.5 equivalents) to the solution. The base acts as a proton scavenger, deprotonating the carboxylic acid to form a carboxylate salt, which is a more potent nucleophile for the subsequent reaction.

-

Benzylation: Add benzyl bromide (approx. 1.1 equivalents) dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the Boc-Phe-OH starting material.

-

Workup:

-

Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water and then brine solution to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield a white solid.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Core Application: The Boc/Bzl Strategy in Peptide Synthesis

This compound is a cornerstone of the Boc/Bzl protection strategy, particularly in Solid-Phase Peptide Synthesis (SPPS). This methodology allows for the efficient, stepwise assembly of a peptide chain while it is anchored to an insoluble resin support.[3]

The SPPS Cycle using Boc-Protected Amino Acids

The general process involves repetitive cycles of deprotection and coupling.[3]

References

- 1. This compound | Benchchem [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Creative Peptides [creative-peptides.com]

- 7. N-tert-butoxycarbonylphenylalanine benzyl ester | C21H25NO4 | CID 128332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. watson-int.com [watson-int.com]

- 9. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

Introduction: The Strategic Importance of N-α-Boc-L-phenylalanine benzyl ester (Boc-Phe-OBzl)

An In-depth Technical Guide to the Applications of Boc-Phe-OBzl in Biochemical Research

N-α-Boc-L-phenylalanine benzyl ester, commonly abbreviated as this compound, is a cornerstone derivative of the amino acid L-phenylalanine, indispensable in the fields of peptide chemistry, medicinal chemistry, and drug development.[1][2] Its structure features two critical protecting groups: the tert-butyloxycarbonyl (Boc) group at the α-amino terminus and the benzyl ester (OBzl) at the carboxyl terminus.[1] This dual-protection scheme provides a robust and versatile building block for the precise and controlled synthesis of complex peptides and peptidomimetics.[2][3][4]